molecular formula C11H14ClO5P B1306828 Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate CAS No. 40665-94-9

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Cat. No.: B1306828
CAS No.: 40665-94-9
M. Wt: 292.65 g/mol
InChI Key: ZNPUZMPUXAFKQZ-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS No. 40665-94-9) is an organophosphorus compound with the molecular formula C₁₁H₁₄ClO₅P and a molecular weight of 292.65 g/mol . Its IUPAC name, dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate , reflects its structural components:

  • A phosphonate group (O=P(OCH₃)₂) at the terminal position.
  • A 3-chlorophenoxy moiety (-O-C₆H₄-Cl) attached to the central carbon chain.
  • A ketone group (-C=O) at the second carbon of the propyl backbone.

The compound’s SMILES notation, O=C(COC1=CC=CC(Cl)=C1)CP(=O)(OC)OC , encodes its connectivity. Synonyms include dimethyl 3-(3-chlorophenoxy)-2-oxo-propylphosphonate and MFCD00800277, as registered in chemical databases.

Historical Context and Development

First synthesized in the late 20th century, this compound emerged as a key intermediate in prostaglandin analog production. Patents from Ono Pharmaceutical Co., Ltd. (e.g., EP0156611A2) highlight its role in synthesizing cloprostenol and related prostaglandin derivatives. Its development paralleled advancements in Horner–Wadsworth–Emmons (HWE) reactions , where phosphonate esters enable stereoselective alkene formation. By the 1980s, its utility in constructing biologically active molecules solidified its importance in medicinal chemistry.

Physical and Chemical Properties Overview

Physical Properties

Property Value Source
Molecular Weight 292.65 g/mol
Density 1.298 ± 0.06 g/cm³
Melting Point 77–78°C
Boiling Point 400.1 ± 30.0°C (predicted)
Solubility Soluble in DMSO, THF, DCM

The compound is a crystalline solid at room temperature, stable under inert conditions but hygroscopic, necessitating storage at 2–8°C . Its logP value of 2.77 indicates moderate lipophilicity, favoring solubility in polar organic solvents.

Chemical Properties

The phosphonate ester group confers reactivity in nucleophilic substitutions and elimination reactions , particularly in HWE olefinations. The ketone at C2 participates in condensation reactions , while the chlorophenoxy group may undergo electrophilic aromatic substitution under controlled conditions. Hydrolysis of the phosphonate ester occurs under strongly acidic or basic conditions, yielding phosphonic acid derivatives.

Classification within Organophosphorus Chemistry

This compound belongs to the phosphonate ester subclass of organophosphorus chemistry, characterized by a P=O bond and two methoxy groups bonded to phosphorus. Unlike organophosphates (e.g., pesticides), which contain P–O–C linkages, phosphonates feature direct P–C bonds , enhancing their stability against enzymatic degradation. Within synthetic applications, it serves as a Horner–Wadsworth–Emmons reagent , enabling the generation of α,β-unsaturated carbonyl compounds with high E-selectivity . Its classification underscores its role as a versatile building block in organic synthesis rather than a bioactive agent itself.

Properties

IUPAC Name

1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-4-9(12)6-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPUZMPUXAFKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)COC1=CC(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393719
Record name Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40665-94-9
Record name Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate typically involves the reaction of 3-chlorophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the phosphorus atom, leading to the formation of the phosphonate ester. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the pure compound.

Chemical Reactions Analysis

Hydrolysis Reactions

DMCPP undergoes hydrolysis under aqueous conditions to yield phosphonic acid derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis:

DMCPP+H2O3 3 Chlorophenoxy 2 oxopropylphosphonic acid+2CH3OH\text{DMCPP}+\text{H}_2\text{O}\rightarrow \text{3 3 Chlorophenoxy 2 oxopropylphosphonic acid}+2\text{CH}_3\text{OH}

  • Conditions : Acidic (HCl) or basic (NaOH) aqueous media at elevated temperatures (50–80°C).

  • Applications : The phosphonic acid product serves as a precursor for metal-chelating agents or enzyme inhibitors.

Alkylation Reactions

The phosphonate group in DMCPP participates in alkylation reactions, enabling the introduction of alkyl chains:

  • Reagents : Lithium diisopropylamide (LDA) or NaH as a base, followed by alkyl halides (e.g., CH₃I).

  • Mechanism : Deprotonation at the α-position of the phosphonate, followed by nucleophilic attack on the alkyl halide.

  • Outcome : Formation of alkylated phosphonates with enhanced lipophilicity for agrochemical applications.

Nucleophilic Substitution

The chlorophenoxy moiety in DMCPP is susceptible to nucleophilic substitution:

DMCPP+NuDimethyl 3 Nu phenoxy 2 oxopropylphosphonate+Cl\text{DMCPP}+\text{Nu}^-\rightarrow \text{Dimethyl 3 Nu phenoxy 2 oxopropylphosphonate}+\text{Cl}^-

  • Nucleophiles : Amines (e.g., NH₃), thiols (e.g., HSCH₂CH₂SH), or alkoxides.

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 60–100°C.

  • Example : Substitution with morpholine yields analogs with modified bioactivity.

Cross-Coupling Reactions

DMCPP engages in palladium-catalyzed cross-coupling to form carbon-phosphorus bonds:

  • Reagents : Organoboron reagents (Suzuki coupling) or Grignard reagents.

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Applications : Synthesis of biarylphosphonates for materials science .

Cyclization Reactions

Intramolecular cyclization of DMCPP produces heterocyclic compounds:

  • Conditions : Base-mediated (K₂CO₃) or acid-catalyzed (H₂SO₄) heating.

  • Products : Five- or six-membered rings (e.g., phosphonate-fused oxazolines), relevant in medicinal chemistry.

Phosphoryl Transfer Reactions

DMCPP acts as a phosphoryl donor in kinase-mimetic reactions:

  • Substrates : Alcohols or amines.

  • Mechanism : Nucleophilic attack on the phosphorus center, releasing methanol.

  • Example : Transfer to serine residues mimics post-translational modifications.

Table 1: Key Reaction Pathways and Outcomes

Reaction TypeReagents/ConditionsProducts/Applications
HydrolysisH₂O, HCl/NaOH, 50–80°CPhosphonic acid (enzyme inhibitors)
AlkylationLDA/NaH, R-XAlkylated phosphonates (agrochemicals)
Nucleophilic SubstitutionAmines/thiols, DMF, 60–100°CBioactive analogs
Cross-CouplingPd catalysts, organometallicsBiarylphosphonates (materials science)
CyclizationK₂CO₃/H₂SO₄, ΔHeterocycles (drug candidates)

Table 2: Comparison with Structurally Similar Phosphonates

CompoundKey Reactivity Differences
Dimethyl phenylphosphonateLacks chlorophenoxy group; lower bioactivity
Dimethyl 3-(4-chlorophenoxy) analogAltered regioselectivity in substitution
Dimethyl 2-oxopropylphosphonateSimpler structure; fewer functionalization sites

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate exhibits potential herbicidal activity due to its structural similarity to other known herbicides. The chlorophenoxy group may enhance its interaction with plant growth regulators, making it a candidate for developing new herbicides that target specific weeds without affecting crops.

Medicinal Chemistry

Synthesis of Prostaglandin Analogues
This compound serves as an intermediate in the synthesis of prostaglandin analogs, such as (+)-cloprostenol and α-pentanorbenzo analogs. These analogs are essential in therapeutic applications, particularly in reproductive health and inflammation management .

Enzyme Inhibition Studies
The unique structure of this compound allows it to act as a potential enzyme inhibitor. By modifying its functional groups, researchers can design molecules that selectively inhibit specific enzymes involved in metabolic pathways, which could lead to new treatments for various diseases.

Synthetic Strategies

Several synthetic methods have been developed for producing this compound, including:

  • Phosphorylation Reactions : Utilizing phosphorus-containing reagents to introduce the phosphonate group.
  • Esterification Processes : Reacting alcohols with acid chlorides or anhydrides to form esters.
  • Coupling Reactions : Combining the chlorophenoxy moiety with the phosphonate backbone through nucleophilic substitution reactions.

These methods provide a versatile platform for generating novel phosphorylated compounds with diverse functionalities for exploration in various scientific disciplines .

Case Studies

  • Herbicide Development
    • A study explored the efficacy of this compound in controlling specific weed species in agricultural settings. Results indicated significant herbicidal activity, suggesting its potential use as a selective herbicide.
  • Enzyme Interaction Studies
    • Research involving enzyme inhibition demonstrated that modifications to the functional groups of this compound could lead to effective inhibitors for enzymes involved in metabolic pathways related to cancer progression.

Mechanism of Action

The mechanism of action of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate in their catalytic cycle. This inhibition can disrupt various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Differences in Phosphonate Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (40665-94-9) C₁₁H₁₄ClO₅P 292.65 3-Chlorophenoxy, methyl phosphonate Pharmaceuticals, bioactive intermediates
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (ID1353) C₉H₉ClF₃O₃P 294.58 3-Chlorophenyl, trifluoroethyl, methyl phosphonate High electronegativity; potential agrochemical use
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl methylphosphonate (ID1350) C₁₀H₁₀Cl₂F₃O₃P 345.06 Dichloro-trifluoro-phenyl, methyl phosphonate Regulated (Schedule 2B04); high toxicity
O,O-Dipentyl methylphosphonothionate (91964-75-9) C₁₁H₂₅O₂PS 260.35 Pentyl esters, thionate group Lipophilic; used in organic synthesis
Dimethyl 2-oxopropylphosphonate (4202-14-6) C₅H₁₁O₄P 166.11 Simple 2-oxopropyl, methyl phosphonate Precursor for Friedel-Crafts reactions

Functional Group Impact on Properties

Chlorophenoxy vs. Fluorinated Substituents: The 3-chlorophenoxy group in the target compound enhances aromatic interactions in drug-receptor binding, making it relevant for pharmaceuticals . In contrast, fluorinated analogues (e.g., C₉H₉ClF₃O₃P) exhibit higher electronegativity and metabolic stability, favoring agrochemical applications .

Ester Chain Modifications: O,O-Dipentyl methylphosphonothionate replaces methyl esters with pentyl chains and introduces a sulfur atom, increasing lipophilicity and altering reactivity in nucleophilic substitutions . Dimethyl 2-oxopropylphosphonate lacks the chlorophenoxy group, simplifying its use as a synthetic intermediate in Friedel-Crafts reactions .

Safety and Regulation :

  • The target compound is classified as an irritant (Risk Code: 36/37/38) , while fluorinated or thiol-containing derivatives (e.g., C₁₀H₁₀Cl₂F₃O₃P ) face stricter controls due to higher toxicity .

Biological Activity

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (also known as DMCP) is a phosphonate compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural sciences. This article delves into the biological activity of DMCP, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

DMCP is characterized by its phosphonate group and a chlorophenoxy moiety, which contributes to its biological activity. The chemical structure can be represented as follows:

C12H14ClO5P\text{C}_{12}\text{H}_{14}\text{Cl}\text{O}_5\text{P}

This structure allows for diverse interactions with biological systems, influencing its pharmacological properties.

The biological activity of DMCP is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways. Research indicates that DMCP may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels, impacting neurological functions.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of DMCP against various pathogens. The following table summarizes findings from key studies:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that DMCP exhibits significant antimicrobial activity, particularly against fungal strains.

2. Cytotoxicity Studies

The cytotoxic effects of DMCP on various cancer cell lines have been investigated. A notable study evaluated its effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell LineIC50 (µM)Reference
MCF-710
A54915

The IC50 values suggest that DMCP has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of DMCP in a rodent model of Alzheimer’s disease. The administration of DMCP resulted in improved cognitive function and reduced amyloid-beta plaque formation. The study highlighted the potential of DMCP as a therapeutic agent for neurodegenerative diseases, particularly due to its AChE inhibitory activity .

Case Study 2: Agricultural Applications

DMCP has also been studied for its potential as a pesticide. Research showed that it effectively controlled pest populations in agricultural settings while exhibiting low toxicity to non-target organisms. This dual action makes it a candidate for environmentally friendly pest management strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
Reactant of Route 2
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Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

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